molecular formula C6H2Cl2F3NO2S B2854258 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 2243507-05-1

2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B2854258
CAS No.: 2243507-05-1
M. Wt: 280.04
InChI Key: REKJFCRKYVAWBT-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2F3NO2S. It is a derivative of pyridine, characterized by the presence of chloro, trifluoromethyl, and sulfonyl chloride functional groups. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination and fluorination of pyridine derivatives. For instance, 2-chloro-4-iodopyridine can be used as a starting material, which undergoes a series of reactions to introduce the trifluoromethyl and sulfonyl chloride groups .

Industrial Production Methods

In industrial settings, the production of this compound often involves high-temperature vapor-phase reactions. These reactions are typically catalyzed by transition metals such as iron fluoride, which facilitate the simultaneous chlorination and fluorination processes .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to ensure the desired reactivity and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the combination of its functional groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new materials and bioactive molecules .

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3NO2S/c7-5-4(15(8,13)14)3(1-2-12-5)6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKJFCRKYVAWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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